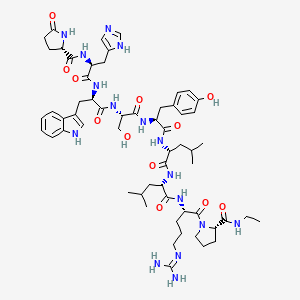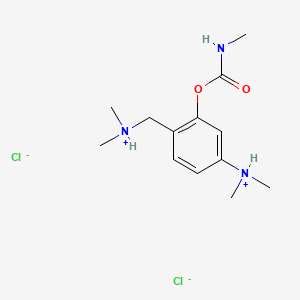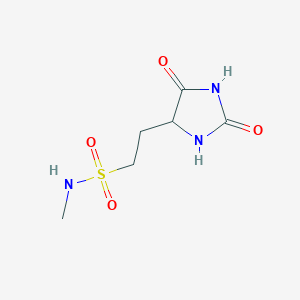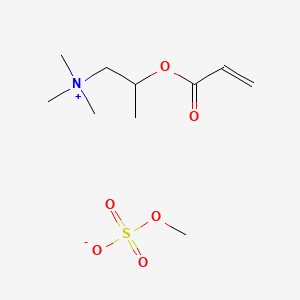
3-Iodo-L-tyrosine calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-L-tyrosine calcium is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an iodine atom at the third position of the benzene ring in the tyrosine molecule. It is primarily known for its role as an intermediate in the synthesis of thyroid hormones, such as triiodothyronine (T3) and thyroxine (T4) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-L-tyrosine typically involves the iodination of L-tyrosine. This process can be carried out using iodine and an oxidizing agent, such as sodium iodate or hydrogen peroxide, under acidic conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-Iodo-L-tyrosine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and quality control ensures the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodotyrosine or other iodinated derivatives.
Reduction: Reduction reactions can remove the iodine atom, reverting the compound back to L-tyrosine.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium azide or ammonia can facilitate substitution reactions.
Major Products Formed
Diiodotyrosine: Formed through further iodination.
L-Tyrosine: Formed through reduction.
Various substituted tyrosines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
3-Iodo-L-tyrosine calcium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex iodinated compounds.
Biology: Employed in studies of thyroid hormone synthesis and metabolism.
Medicine: Investigated for its potential role in treating thyroid-related disorders and as a diagnostic tool for thyroid function.
Industry: Utilized in the production of iodinated contrast agents for medical imaging.
Mecanismo De Acción
The primary mechanism of action of 3-Iodo-L-tyrosine involves its role as an intermediate in thyroid hormone synthesis. It inhibits the enzyme tyrosine hydroxylase, which catalyzes the formation of levodopa (L-DOPA) from tyrosine. This inhibition affects the production of neurotransmitters like dopamine, which has implications for neurological research .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diiodo-L-tyrosine: Another iodinated derivative of L-tyrosine, involved in thyroid hormone synthesis.
3-Iodothyronamine: A metabolite of thyroid hormones with distinct biological activities.
3,5,3’-Triiodothyronine (T3): An active thyroid hormone derived from iodinated tyrosines.
Uniqueness
3-Iodo-L-tyrosine calcium is unique due to its specific inhibition of tyrosine hydroxylase and its role as a precursor in thyroid hormone synthesis. Its ability to modulate dopamine levels also sets it apart from other iodinated tyrosines .
Propiedades
Número CAS |
7681-60-9 |
|---|---|
Fórmula molecular |
C8H7CaINO3+ |
Peso molecular |
332.13 g/mol |
Nombre IUPAC |
calcium;2-amino-2-(4-hydroxy-3-iodophenyl)acetate |
InChI |
InChI=1S/C8H8INO3.Ca/c9-5-3-4(1-2-6(5)11)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+2/p-1 |
Clave InChI |
ZEXUVOVLENOFRC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C(C(=O)[O-])N)I)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)

![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)



